

An In-depth Technical Guide to Potassium Benzilate: Chemical Properties, Structure, and Synthesis

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Compound of Interest

Compound Name: Potassium benzilate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **potassium benzilate** (CAS No: 5928-68-7). All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Structure and Identification

Potassium benzilate is the potassium salt of benzilic acid, an α -hydroxy-carboxylic acid. Structurally, it consists of a benzilate anion and a potassium cation. The anion features a central quaternary carbon atom bonded to a hydroxyl group, a carboxylate group, and two phenyl rings.

- IUPAC Name: potassium 2-hydroxy-2,2-diphenylacetate[1]
- CAS Number: 5928-68-7[2][3]
- Molecular Formula: $C_{14}H_{11}KO_3$ [1][3]

Caption: 2D structure of **Potassium Benzilate**.

Crystallography

The solid-state structure of **potassium benzoate** has been determined by single-crystal X-ray diffraction. The crystal system is monoclinic with the space group P 1 21/c 1.[1] In the crystal lattice, the potassium ion is five-coordinate, surrounded by oxygen atoms in a flattened square-base pyramidal geometry.[4] These polyhedra form corrugated layers, and the K⁺ ion also exhibits contact with the π electrons of one of the phenyl rings.[4]

Crystallographic Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P 1 21/c 1	[1]
a	14.1283 Å	[1]
b	9.0230 Å	[1]
c	10.3639 Å	[1]
α	90.00°	[1]
β	111.4740°	[1]
γ	90.00°	[1]
Calculated Density (Dx)	1.67 g/cm ³	[2]

Physical and Chemical Properties

The key physical and chemical properties of **potassium benzoate** are summarized below. For context, relevant properties of its parent compound, benzoic acid, are also provided.

Table 2.1: Properties of **Potassium Benzoate**

Property	Value	Reference
Molecular Weight	266.33 g/mol	[1] [3]
Boiling Point	409 °C at 760 mmHg	[2] [3] [5]
Flash Point	215.3 °C	[2] [3] [6]
Density	1.67 g/cm ³	[2]
Vapor Pressure	2.01E-07 mmHg at 25°C	[2] [3]
Melting Point	Not Applicable (Decomposes)	[2]

| Appearance | White crystalline solid | |

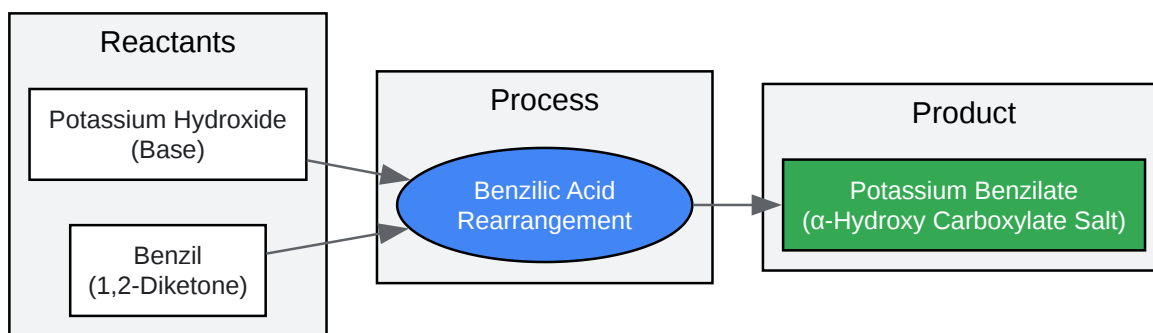
Table 2.2: Properties of Benzilic Acid (Parent Compound)

Property	Value	Reference
CAS Number	76-93-7	
Molecular Weight	228.24 g/mol	
Melting Point	149-151 °C	
pKa (at 25°C)	3.04	

| Water Solubility | 1.41 g/L (at 25 °C) | |

Synthesis and Application

Potassium benzilate is classically synthesized via the benzilic acid rearrangement of benzil (1,2-diphenylethanedione).[\[7\]](#) This reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a 1,2-diketone to an α -hydroxy-carboxylic acid salt in the presence of a strong base.[\[7\]](#)[\[8\]](#)



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Caption: Workflow for the synthesis of **Potassium Benzilate**.

Experimental Protocol: Synthesis via Benzilic Acid Rearrangement

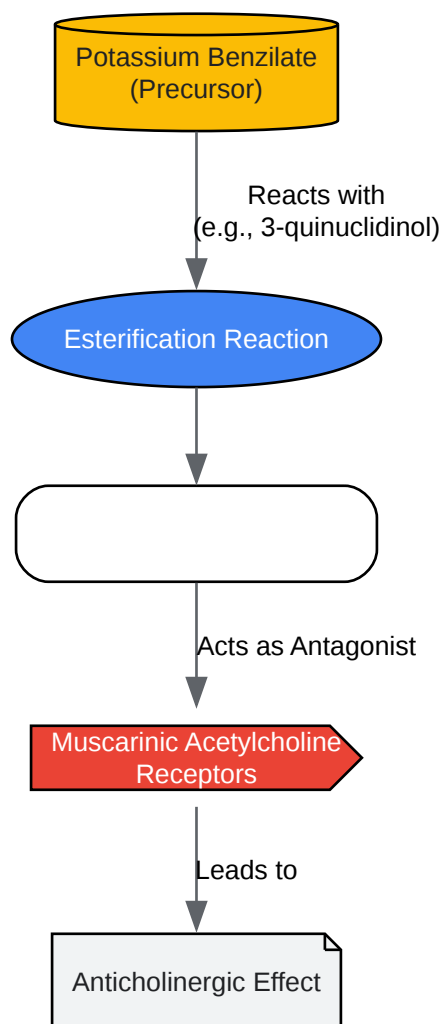
This protocol details the synthesis of **potassium benzilate** from benzil and potassium hydroxide.

- Title: Preparation of **Potassium Benzilate**
- Reaction: Benzilic Acid Rearrangement[7]
- Materials:
 - Benzil ($C_{14}H_{10}O_2$)
 - Potassium hydroxide (KOH)
 - Ethanol (95% or absolute)
 - Water
- Procedure:
 - In a round-bottomed flask, dissolve 3.5 g of potassium hydroxide in 7.0 mL of water.[9]
 - To this solution, add 9.0 mL of rectified spirit (ethanol) followed by 3.5 g of benzil.[9]

- Attach a reflux condenser and heat the mixture on a water bath with occasional shaking. The benzil will dissolve, and the solution will darken.
- Continue heating until the potassium salt of benzilic acid begins to crystallize out.^[9] Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize crystallization.
- Collect the crystalline product by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil or impurities.
- Dry the product. The resulting **potassium benzilate** should be a colorless crystalline solid.

Application in Drug Development

Potassium benzilate is a key intermediate in the synthesis of several anticholinergic drugs.^[10] These agents are antagonists of muscarinic acetylcholine receptors and are used to treat a variety of conditions. The benzilate moiety is a common structural feature in this class of pharmaceuticals. A notable example is the synthesis of 3-Quinuclidinyl benzilate (BZ), a potent incapacitating agent regulated by the Chemical Weapons Convention.^[10]



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Caption: Role of **Potassium Benzilate** as a pharmaceutical intermediate.

Analytical Methodologies

Protocol: Single-Crystal X-ray Diffraction Analysis

This generalized protocol is for the structural elucidation of **potassium benzilate**.

- Objective: To determine the three-dimensional atomic arrangement of **potassium benzilate** in its crystalline form.
- Procedure:

- Crystal Growth: Grow single crystals of **potassium benzoate** directly from the synthesis reaction mixture by slow cooling, as described in Protocol 3.1. High-quality crystals are essential.[\[11\]](#)[\[12\]](#)
- Crystal Selection and Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head, often using paratone oil to prevent degradation.[\[13\]](#)
- Data Collection: Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu K α) and a detector (e.g., CCD).[\[4\]](#) Collect diffraction data as the crystal is rotated.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to find the initial atomic positions.[\[4\]](#) Refine the structural model using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[\[4\]](#)

Protocol: Qualitative Analysis for Potassium

This protocol provides a simple chemical test for confirming the presence of potassium ions.

- Objective: To confirm the presence of K⁺ ions in the sample.
- Procedure:
 - Dissolve approximately 50 mg of the **potassium benzoate** sample in 1 mL of water.[\[14\]](#)
 - Add 1 mL of dilute acetic acid.
 - Add 1 mL of a freshly prepared 10% (w/v) solution of sodium cobaltinitrite.[\[14\]](#)
 - Positive Result: The immediate formation of a yellow or orange-yellow precipitate indicates the presence of potassium ions.[\[14\]](#)

Protocol: LC-MS Analysis of the Benzoate Moiety

While a specific method for **potassium benzoate** is not detailed, this protocol is adapted for the analysis of its parent organic acid, which is relevant for purity assessment and reaction monitoring.[\[15\]](#)[\[16\]](#)

- Objective: To detect and quantify the benzilate anion using Liquid Chromatography-Mass Spectrometry.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.[17]
- Procedure:
 - Sample Preparation: Prepare a dilute solution of **potassium benzilate** in a suitable solvent (e.g., a methanol/water mixture).
 - Chromatographic Separation:
 - Column: Reversed-phase C18 column.[15]
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[15]
 - Detection: Monitor the eluent using the MS detector.
 - Mass Spectrometry Detection:
 - Ionization Mode: ESI in negative mode to detect the deprotonated benzilate anion $[M-H]^-$. [16]
 - Expected Ion: For benzoic acid, the expected deprotonated molecule $[M-H]^-$ would have an m/z of approximately 227.07.
 - Analysis: The retention time and mass-to-charge ratio confirm the presence of the benzilate moiety. Quantitative analysis can be performed by creating a calibration curve with standards.

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